molecular formula C12H15NO2S B13048616 Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate

Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate

Cat. No.: B13048616
M. Wt: 237.32 g/mol
InChI Key: FLCTVMNVVHOLKC-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate is a chemical compound with the CAS Registry Number 177538-52-2 . Its molecular formula is C12H15NO2S and it has a molecular weight of 237.32 g/mol . The compound is a derivative of the 3,4-dihydro-2H-benzo[B][1,4]thiazine scaffold, a structure of interest in medicinal and organic chemistry. As a benzothiazine derivative, it serves as a valuable synthetic intermediate or building block for researchers developing novel compounds in various fields . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Datasheet for proper handling and storage information before use.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)acetate

InChI

InChI=1S/C12H15NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6,9,13H,2,7-8H2,1H3

InChI Key

FLCTVMNVVHOLKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CSC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Reaction Between Isothiocyanates and Hydrazine Derivatives

Alkylation and Esterification Steps

N-Alkylation with Ethyl Bromoacetate

Ethyl 2-(3,4-dihydro-2H-benzo[B]thiazin-3-yl)acetate can be prepared by N-alkylation of 2H-benzo[b]thiazin-3(4H)-one with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate.

  • Procedure:

    • React equimolar amounts of 2H-benzo[b]thiazin-3(4H)-one and ethyl bromoacetate.
    • Use dry acetone as solvent.
    • Add anhydrous potassium carbonate as base.
    • Reflux the mixture for approximately 22 hours.
    • Monitor reaction progress by TLC (hexane:ethyl acetate, 1:2).
    • Filter off potassium carbonate and evaporate solvent under reduced pressure.
    • Purify product by crystallization or chromatography.
  • Yield: Approximately 67% reported.

  • Characterization: IR (C=O stretch at ~1654 cm⁻¹), ¹H NMR (ethyl group triplet at 1.46 ppm, methylene singlets), ¹³C NMR, and LC-MS confirming molecular ion peak at m/z 251.03 [M+].

Alternative Synthetic Routes and Improvements

Metal-Free Cyclization Using Carbon Disulfide

A novel method involves the reaction of (E)-3-(2-aminoaryl)acrylates with carbon disulfide under mild, metal-free conditions, catalyzed by DABCO, to form ring-fused benzothiazine-2-thione derivatives. These intermediates can be further alkylated to yield ethyl 2-(3,4-dihydro-2H-benzo[B]thiazin-3-yl)acetate analogs.

  • Reaction conditions: Room temperature, DMSO solvent, DABCO catalyst, 2 days reaction time.
  • Yields: Moderate to excellent, depending on substrate.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Conditions Yield (%) Notes
Isothiocyanate + Hydrazine derivatives Isothiocyanates, hydrazine derivatives - Various Multi-step, mild heating Variable Forms thiosemicarbazide intermediate
DABCO-catalyzed one-pot condensation 2-Aminothiophenol derivatives, aldehydes, alkylating agents DABCO DMSO, ethanol Room temp, 1-2 days Good to excellent Efficient, broad substrate scope
N-alkylation with ethyl bromoacetate 2H-benzo[b]thiazin-3(4H)-one, ethyl bromoacetate K2CO3 Dry acetone Reflux, 22 h ~67 Classical alkylation, well-characterized
Metal-free cyclization with CS2 (E)-3-(2-aminoaryl)acrylates, CS2 DABCO DMSO Room temp, 2 days Moderate to excellent Metal-free, mild conditions

Mechanistic Insights

  • The DABCO-catalyzed reactions proceed via nucleophilic activation of the carbonyl and thiol groups, facilitating cyclization to form the benzothiazine ring.
  • Alkylation involves nucleophilic substitution on ethyl bromoacetate by the nitrogen atom of the benzothiazine core.
  • Metal-free cyclization with carbon disulfide involves initial formation of dithiocarbamate intermediates, followed by ring closure.

Chemical Reactions Analysis

Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the benzo[b][1,4]thiazine structure exhibit various biological activities, including antimicrobial effects. Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate has been studied for its potential to inhibit bacterial growth. In vitro studies have shown promising results against several strains of bacteria, suggesting its utility as an antimicrobial agent.

Anticancer Potential

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms. Further investigations are ongoing to elucidate the specific pathways involved and to assess its efficacy in vivo .

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for predicting its pharmacological effects. Interaction studies have focused on:

  • Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes related to disease processes.
  • Receptor Binding : Assessing how well the compound binds to various receptors that may mediate its effects .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The compound’s ability to interact with other molecular targets, such as metal ions, also contributes to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate C₁₂H₁₃NO₂S₂ Ethyl ester at C3, thione (S) at C3 Intermediate for pharmaceuticals
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate C₁₁H₁₁NO₃S Methyl ester at C4, ketone (O) at C3 Antidepressant/stimulant activity
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide C₁₀H₁₀N₂O₂S Acetamide at C4, ketone (O) at C3 Enhanced solubility via hydrogen bonding
(Z)-3-(2-Oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one C₁₆H₁₁NO₃ Oxazinone core, phenyl ketone substituent Analgesic activity (IC₅₀: 12 µM)

Physicochemical Properties

  • Lipophilicity : The ethyl ester (logP ~2.5) is more lipophilic than the methyl ester (logP ~1.8) and acetamide (logP ~0.9), impacting membrane permeability .
  • Hydrogen Bonding : The acetamide derivative forms intermolecular N–H···O hydrogen bonds, enhancing aqueous solubility compared to esters .
  • Thermal Stability: Melting points range from 185–203°C for oxazinone derivatives , while the target compound’s stability is inferred from its crystalline structure .

Pharmacological Activity

  • Target Compound: Limited direct biological data; serves as a precursor for bioactive molecules .
  • Coumarin-Benzothiazine Hybrids: Exhibit potent antinociceptive activity (ED₅₀: 15–30 mg/kg) with reduced gastrointestinal toxicity compared to NSAIDs .
  • Oxazinone Derivatives: Substituted analogs (e.g., 20b with a 4-methoxy group) show enhanced analgesic efficacy (IC₅₀: 8 µM) due to electron-donating substituents .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Cl at C6 in 20c) improve metabolic stability but reduce solubility .
    • Replacement of the thione (S) with a ketone (O) (e.g., methyl ester analog) alters receptor binding affinity .
  • Crystallographic Data: The acetamide derivative crystallizes in a monoclinic system (space group P2₁/c) with a hydrogen-bonded network . The target compound’s crystal structure remains unreported but is inferred to adopt a similar planar conformation .

Biological Activity

Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties of the compound, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.

  • Chemical Formula : C₁₂H₁₃N₁O₃S
  • Molecular Weight : 251.30 g/mol
  • CAS Number : 82191-17-1

Antimicrobial Activity

Studies have demonstrated that thiazine derivatives exhibit potent antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results indicate that the compound may serve as a potential lead for the development of new antimicrobial agents .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines:

Cell Line IC₅₀ (µM) Effect
MCF-7 (Breast Cancer)15.5Inhibited cell proliferation
HeLa (Cervical Cancer)12.8Induced apoptosis
A549 (Lung Cancer)18.0Reduced viability

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In animal models of inflammation, it demonstrated a significant reduction in edema and inflammatory cytokine levels:

Inflammatory Marker Control Level Treated Level
TNF-α250 pg/mL120 pg/mL
IL-6300 pg/mL150 pg/mL

These findings suggest that the compound may inhibit pro-inflammatory pathways and could be useful in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. The compound has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease:

Compound IC₅₀ (µM)
This compound0.025
Donepezil (Reference Drug)0.021

This suggests that this compound may be a viable candidate for further development as a therapeutic agent for Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-3-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves refluxing 2H-benzo[b][1,4]thiazin-3(4H)-one with ethyl bromoacetate in dry acetone, catalyzed by anhydrous potassium carbonate (K₂CO₃) for 22 hours . Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) ensures completion. Post-reaction, filtration and solvent evaporation yield the crude product, which is purified via recrystallization (e.g., ethanol) . Optimization may involve adjusting stoichiometry (equimolar ratios), solvent polarity, or catalyst loading to improve yields (reported ~70–85%) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Key techniques include:

  • IR spectroscopy : Detection of ester carbonyl (C=O) at ~1750 cm⁻¹ and thiazine-related C-N/C-S stretches .
  • NMR spectroscopy :
    • ¹H NMR: Signals for ester methyl (δ ~1.2–1.4 ppm) and methylene groups (δ ~3.0–4.2 ppm) .
    • ¹³C NMR: Ester carbonyl (δ ~169–176 ppm) and thiazine carbons (δ ~35–55 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond ~1.75 Å) using SHELXL refinement .

Q. How is purity assessed during synthesis, and what purification methods are effective?

  • TLC : Monitors reaction progress with hexane/ethyl acetate (1:2) or chloroform/methanol (4:1) .
  • Column chromatography : Separates impurities using n-hexane/ethyl acetate gradients .
  • Recrystallization : Ethanol or ethyl acetate are preferred solvents for final purification .

Advanced Research Questions

Q. What pharmacological activities have been explored for benzothiazine derivatives, and how are these assays designed?

Benzothiazines with a keto group exhibit stimulant and antidepressant activity . For example:

  • Antinociceptive testing : Administered in rodent models (e.g., hot-plate or tail-flick tests) at 10–50 mg/kg doses. Activity is quantified via latency time increases .
  • DNA interaction studies : UV-Vis spectroscopy and fluorescence quenching assess binding affinity (e.g., Kₐ values via Benesi-Hildebrand plots) .

Q. How can derivatization enhance the compound’s bioactivity or physicochemical properties?

  • Hydrazide formation : Reacting the ester with hydrazine hydrate yields acetohydrazide derivatives, which are precursors for heterocyclic scaffolds (e.g., triazoles) .
  • Amide coupling : Derivatives like 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)acetamide are synthesized for enhanced solubility or target specificity .

Q. What computational methods are used to predict interactions or stability of this compound?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screens against targets like serotonin receptors (5-HT) or DNA grooves using AutoDock/Vina .

Q. How should researchers address contradictions in spectral or crystallographic data?

  • Multi-technique validation : Cross-check NMR/IR data with X-ray structures to resolve ambiguities (e.g., tautomerism in thiazine rings) .
  • SHELX refinement : Use high-resolution crystallographic data (R-factor < 0.05) to correct for disorder or twinning artifacts .

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